molecular formula C11H7ClO2 B173773 3-Chloronaphthalene-2-carboxylic acid CAS No. 19411-56-4

3-Chloronaphthalene-2-carboxylic acid

Cat. No. B173773
CAS RN: 19411-56-4
M. Wt: 206.62 g/mol
InChI Key: HYHOZDGUNZYCHZ-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

To a flask containing 35 mL of concentrated H2SO4 is added 3.31 g NaNO2 (47.9 mmol) slowly over 15 minutes. The mixture is stirred an additional 15 minutes before being cooled to room temperature in a cold water bath. A solution of 8.14 g 3-amino-2-naphthoic acid (43.5 mmol) in 65 mL HOAc is added slowly dropwise, keeping the reaction temperature below 40° C. The mixture is stirred for 30 minutes and then poured carefully into an ice-cold solution of 10.14 g CuCl (102.2 mmol) in 65 mL of concentrated HCl. The mixture is heated to 80° C. and stirred for 30 minutes before adding 200 mL of H2O. After stirring an additional 15 minutes, the mixture is filtered and washed with H2O to give a gray solid. The solid is dissolved in 500 mL of CH2Cl2 and the solution is washed 2 times with 100 mL saturated aqueous brine and dried over Na2SO4. Evaporation of the solvents gives a solid that is dried in vacuo to give 3-chloro-2-naphthoic acid as a brown solid.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
3.31 g
Type
reactant
Reaction Step Two
Quantity
8.14 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
reactant
Reaction Step Four
Name
Quantity
10.14 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.N([O-])=O.[Na+].N[C:11]1[C:12]([C:21]([OH:23])=[O:22])=[CH:13][C:14]2[C:19]([CH:20]=1)=[CH:18][CH:17]=[CH:16][CH:15]=2.O.[ClH:25]>CC(O)=O.C(Cl)Cl.Cl[Cu]>[Cl:25][C:11]1[C:12]([C:21]([OH:23])=[O:22])=[CH:13][C:14]2[C:19]([CH:20]=1)=[CH:18][CH:17]=[CH:16][CH:15]=2 |f:1.2|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
3.31 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
8.14 g
Type
reactant
Smiles
NC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
65 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Name
Quantity
10.14 g
Type
catalyst
Smiles
Cl[Cu]
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 40° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 80° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring an additional 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
to give a gray solid
WASH
Type
WASH
Details
the solution is washed 2 times with 100 mL saturated aqueous brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
gives a solid
CUSTOM
Type
CUSTOM
Details
that is dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=CC2=CC=CC=C2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.